molecular formula C21H20N2O B5880360 3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide

3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide

Cat. No. B5880360
M. Wt: 316.4 g/mol
InChI Key: FDBAMCUKOMQQIB-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as LMK-235, is a small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent inhibitor of the protein kinase CK2, which plays a role in many cellular processes, including cell proliferation, apoptosis, and DNA repair.

Mechanism of Action

3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide works by inhibiting the activity of the protein kinase CK2. CK2 is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, 3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide can disrupt these processes, leading to the death of cancer cells and the reduction of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the accumulation of beta-amyloid plaques in the brain. In addition, 3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to enhance the effectiveness of chemotherapy drugs in killing cancer cells.

Advantages and Limitations for Lab Experiments

3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has several advantages for lab experiments. It is a potent inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cellular processes. In addition, 3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to be effective in inhibiting the growth of various cancer cell lines, making it a useful tool for studying cancer biology. However, there are also limitations to using 3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide in lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other proteins. In addition, 3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of 3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease. Another direction is to study its effectiveness in combination with other chemotherapy drugs for the treatment of cancer. In addition, further studies are needed to determine the safety and efficacy of 3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide in humans. Finally, the development of more potent and selective inhibitors of CK2 could lead to the development of more effective therapies for cancer and other diseases.

Synthesis Methods

The synthesis of 3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide is a complex process that involves several steps. The first step is the synthesis of 4-(4-pyridinylmethyl)benzaldehyde, which is then reacted with 3,4-dimethylaniline to form 3,4-dimethyl-N-(4-formylphenyl)benzamide. This intermediate is then reduced to 3,4-dimethyl-N-(4-aminophenyl)benzamide, which is finally reacted with 4-(4-pyridinylmethyl)phenylboronic acid in the presence of a palladium catalyst to form 3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide.

Scientific Research Applications

3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to enhance the effectiveness of chemotherapy drugs, such as cisplatin and doxorubicin, in killing cancer cells. In addition, 3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.

properties

IUPAC Name

3,4-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c1-15-3-6-19(13-16(15)2)21(24)23-20-7-4-17(5-8-20)14-18-9-11-22-12-10-18/h3-13H,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBAMCUKOMQQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

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